4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine
Description
The compound 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine features a thiazole ring substituted at position 4 with a 2,2-dimethyltetrahydro-2H-pyran moiety and an amine group at position 2. This structure combines the rigidity of the pyran ring with the heteroaromatic thiazole core, which is common in bioactive molecules targeting enzymes, receptors, and signaling pathways.
Key Properties (hypothetical extrapolation from analogs):
- Molecular formula: C₁₀H₁₆N₂OS
- Molecular weight: 212.31 g/mol
- Lipophilicity (LogP): ~2.5–3.0 (estimated based on substituent contributions).
- Synthetic route: Likely involves cyclization of a diol with acetone to form the 2,2-dimethyltetrahydro-2H-pyran ring, followed by thiazole ring formation via Hantzsch thiazole synthesis .
Properties
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-10(2)5-7(3-4-13-10)8-6-14-9(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPHQJYCFNDVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2=CSC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349451 | |
| Record name | 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88572-11-6 | |
| Record name | 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydropyran ring. The thiazole ring can then be introduced through a series of condensation reactions involving thioamides and α-halo ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The dimethyltetrahydropyran substituent distinguishes this compound from other thiazol-2-amine derivatives. Below is a comparison with selected analogs:
Key observations :
- The dimethyltetrahydropyran group increases molecular weight and lipophilicity compared to the non-methylated pyran analog (184.26 vs. 212.31 g/mol) .
Anti-inflammatory Activity:
- Compound 2b (4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine) showed potent anti-inflammatory effects in vitro, with IC₅₀ values <10 μM against COX-2 .
- TH-644 inhibited RANKL-mediated osteoclastogenesis at 1–10 μM, suggesting utility in bone-related inflammatory diseases .
- Target compound : The dimethylpyran group may enhance bioavailability, though activity depends on target engagement.
Anticancer Activity:
- MortaparibMild (triazolyl-thiazol-2-amine) inhibits mortalin and PARP1, showing synergy in cancer therapy .
- N-(4-Ethoxyphenyl)-4-(acenaphthylen-5-yl)thiazol-2-amine (3c) demonstrated cytotoxicity (IC₅₀ ~5–10 μM) in leukemia cell lines .
- Target compound: The pyran ring’s conformational rigidity could improve binding to kinase targets (e.g., c-Abl), as seen in related aminothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
